Norfunalenone
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Overview
Description
Norfunalenone is a polyketide fungal metabolite that has been found in the fungus Talaromyces stipitatus. It is known for its weak cytotoxic activity and antibacterial properties. The compound has a molecular formula of C14H10O6 and a molecular weight of 274.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfunalenone is typically synthesized through the fermentation of Talaromyces stipitatus. The process involves cultivating the fungus under specific conditions to produce the metabolite. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation followed by extraction and purification. The conditions for fermentation, such as temperature, pH, and nutrient availability, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Norfunalenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Norfunalenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.
Biology: The compound’s weak cytotoxic activity makes it a candidate for studying cell viability and apoptosis.
Medicine: this compound’s antibacterial properties are explored for developing new antimicrobial agents.
Industry: It is used in the development of bioactive compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Norfunalenone involves its interaction with cellular components, leading to cytotoxic and antibacterial effects. The compound targets bacterial cell walls, disrupting their integrity and leading to cell death. In mammalian cells, it induces apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Phenalenone: Another polyketide with similar structural features.
Furanone: Known for its antibacterial properties.
Uniqueness: Norfunalenone is unique due to its specific combination of hydroxyl groups and its origin from Talaromyces stipitatus. Its weak cytotoxic and antibacterial activities distinguish it from other similar compounds, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H10O6 |
---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3,4,5,6,7-pentahydroxy-9-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O6/c1-4-2-5(15)9-11-8(4)6(16)3-7(17)10(11)13(19)14(20)12(9)18/h2-3,15,17-20H,1H3 |
InChI Key |
ZQQMMQODXWVXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C=C(C3=C(C(=C2O)O)O)O)O |
Origin of Product |
United States |
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